Fmoc-Lys(epsilonAhx-biotinyl)-OH Fmoc-Lys(epsilonAhx-biotinyl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC18408303
InChI: InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47)
SMILES:
Molecular Formula: C37H49N5O7S
Molecular Weight: 707.9 g/mol

Fmoc-Lys(epsilonAhx-biotinyl)-OH

CAS No.:

Cat. No.: VC18408303

Molecular Formula: C37H49N5O7S

Molecular Weight: 707.9 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys(epsilonAhx-biotinyl)-OH -

Specification

Molecular Formula C37H49N5O7S
Molecular Weight 707.9 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid
Standard InChI InChI=1S/C37H49N5O7S/c43-32(18-2-1-10-20-38-33(44)19-8-7-17-31-34-30(23-50-31)40-36(47)42-34)39-21-11-9-16-29(35(45)46)41-37(48)49-22-28-26-14-5-3-12-24(26)25-13-4-6-15-27(25)28/h3-6,12-15,28-31,34H,1-2,7-11,16-23H2,(H,38,44)(H,39,43)(H,41,48)(H,45,46)(H2,40,42,47)
Standard InChI Key SLWMKSMUFPMDKA-UHFFFAOYSA-N
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Fmoc-Lys(εAhx-biotinyl)-OH (CAS: 146987-10-2; molecular formula: C₃₈H₅₀N₆O₈S) consists of three functional segments:

  • Fmoc protecting group: Shields the α-amino group during SPPS, enabling selective deprotection under basic conditions .

  • Lysine backbone: The ε-amino group is modified with biotin via an Ahx linker, while the carboxylic acid remains available for peptide bond formation .

  • Biotin-Ahx spacer: The 6-aminohexanoic acid (Ahx) linker extends the biotin moiety by approximately 13.5 Å, optimizing interactions with streptavidin .

The IUPAC name is (2S)-6-[6-(5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide)hexanamide]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid .

Structural Characterization

Key spectroscopic and computational data include:

  • SMILES: C1[C@H]2C@@HNC(=O)N2 .

  • InChIKey: OFIBQNGDYNGUEZ-OBXRUURASA-N .

  • Molecular weight: 594.7 g/mol (PubChem CID: 11039242) .

Table 1: Physicochemical Properties

PropertyValue
XLogP3-AA3.6
Hydrogen bond donors5
Hydrogen bond acceptors7
Rotatable bonds15
Topological polar surface area202 Ų

Synthesis and Modification Strategies

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(εAhx-biotinyl)-OH is typically incorporated into peptides using Fmoc-based SPPS. Orthogonal protection strategies, such as employing Rink amide MBHA resin with Fmoc-Lys(Dde)-OH, allow selective deprotection of the ε-amino group for biotinylation :

  • Resin functionalization: Rink amide resin is coupled with Fmoc-Lys(Dde)-OH using HBTU/HOBt/DIEA activation .

  • Peptide elongation: Standard Fmoc deprotection (20% piperidine/DMF) and coupling cycles are performed.

  • Dde removal: Treatment with 2% hydrazine/DMF selectively cleaves the Dde group, exposing the ε-amino group .

  • Biotin conjugation: A 10-fold molar excess of biotin-(Ahx)-OSu is coupled using HBTU/HOBt/DIEA in DMF/DMSO .

Table 2: Synthesis Optimization Parameters

ParameterCondition
Coupling reagentHBTU/HOBt
Activation baseDIEA
Solvent systemDMF:DMSO (1:1)
Reaction time12–16 hours

Post-Synthetic Labeling

For peptides containing multiple lysines, post-synthetic biotinylation ensures site-specificity:

  • Selective deprotection: The ε-amino group is unmasked while keeping other lysines protected.

  • Ahx spacer insertion: Aminohexanoic acid is coupled using standard activation chemistry.

  • Biotin acylation: Biotin-NHS ester reacts with the Ahx-modified lysine .

Applications in Biochemical Research

Streptavidin-Biotin Technology

The Ahx spacer in Fmoc-Lys(εAhx-biotinyl)-OH enhances binding efficiency in:

  • Pull-down assays: Biotinylated peptides immobilize target proteins on streptavidin-coated beads .

  • Diagnostics: Used in ELISA and lateral flow assays for high-affinity detection .

  • AFM/Single-molecule studies: The spacer reduces steric interference, improving complex stability .

Protein-Protein Interaction Mapping

Biotin tags enable crosslinking and identification of binding partners via:

  • Proximity ligation: Biotin-streptavidin bridges facilitate DNA-based amplification .

  • Cryo-EM sample preparation: Site-specific biotinylation aids in grid orientation .

Drug Delivery Systems

Biotinylated peptides functionalize nanoparticles for targeted delivery:

  • Tumor targeting: Exploits overexpressed biotin receptors in cancer cells .

  • Liposome conjugation: Enhances cellular uptake in vitro and in vivo .

Comparative Analysis with Analogues

Table 3: Biotinylation Reagents Comparison

ReagentSpacer LengthKd for Streptavidin
Fmoc-Lys(biotin)-OH0 Å10⁻¹⁴ M
Fmoc-Lys(εAhx-biotin)-OH13.5 Å10⁻¹⁵ M
Fmoc-Lys(PEG4-biotin)-OH24 Å10⁻¹⁵ M

The Ahx spacer balances accessibility and synthetic complexity, making it preferable for most applications over shorter or bulkier linkers .

Challenges and Future Directions

Synthetic Limitations

  • Orthogonal protection: Simultaneous incorporation of multiple labels requires advanced strategies like photolabile groups .

  • Solubility issues: Hydrophobic biotin may necessitate polar solvents or solubilizing tags .

Emerging Applications

  • PROTACs: Biotinylation aids in ternary complex formation for targeted protein degradation.

  • In vivo imaging: Near-infrared fluorophores conjugated via Ahx improve signal-to-noise ratios .

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